molecular formula C23H25NO6 B2983650 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one CAS No. 844463-54-3

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

Cat. No.: B2983650
CAS No.: 844463-54-3
M. Wt: 411.454
InChI Key: HNVYDWNRFCZXMU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, hydroxy, and morpholinyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 7-hydroxy-2-methylchromen-4-one, and morpholine.

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 7-hydroxy-2-methylchromen-4-one in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Morpholinylmethylation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further research in treating oxidative stress-related diseases.

Medicine

In medicine, preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, making it a potential lead compound for anticancer drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its chromen-4-one core structure is particularly useful in the development of colorants with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The morpholinyl group enhances its solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one: Lacks the morpholin-4-ylmethyl group, resulting in different solubility and bioactivity profiles.

    3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-4-ylmethyl)chromen-4-one: Contains a piperidinyl group instead of morpholinyl, which may alter its pharmacokinetic properties.

    3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-4-ylmethyl)chromen-4-one: Features a pyrrolidinyl group, affecting its chemical reactivity and biological activity.

Uniqueness

The presence of the morpholin-4-ylmethyl group in 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one distinguishes it from similar compounds. This group enhances its solubility, bioavailability, and potential interactions with biological targets, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-14-21(15-4-7-19(27-2)20(12-15)28-3)22(26)16-5-6-18(25)17(23(16)30-14)13-24-8-10-29-11-9-24/h4-7,12,25H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVYDWNRFCZXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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